molecular formula C10H8F3NO2S B1463695 (4S)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1265908-03-9

(4S)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1463695
CAS No.: 1265908-03-9
M. Wt: 263.24 g/mol
InChI Key: OWSQVKZOOHZWPY-VJSCVCEBSA-N
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Description

(4S)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid is a synthetic organic compound characterized by the presence of a thiazolidine ring and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of a 2,3,4-trifluorophenyl derivative with a thiazolidine precursor. Common synthetic routes include:

    Condensation Reaction: The reaction between 2,3,4-trifluorobenzaldehyde and thiazolidine-4-carboxylic acid under acidic or basic conditions.

    Cyclization Reaction: Formation of the thiazolidine ring through cyclization of appropriate precursors in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the trifluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazoline derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4S)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique functional groups.

Mechanism of Action

The mechanism of action of (4S)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity, while the thiazolidine ring contributes to its overall stability and reactivity. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid: Lacks the stereochemistry at the 4-position.

    2-(2,3,4-trifluorophenyl)-1,3-thiazoline-4-carboxylic acid: Contains a thiazoline ring instead of a thiazolidine ring.

    2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.

Uniqueness

(4S)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both trifluorophenyl and thiazolidine functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4S)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2S/c11-5-2-1-4(7(12)8(5)13)9-14-6(3-17-9)10(15)16/h1-2,6,9,14H,3H2,(H,15,16)/t6-,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSQVKZOOHZWPY-VJSCVCEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=C(C(=C(C=C2)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(S1)C2=C(C(=C(C=C2)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
(4S)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
(4S)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
(4S)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
(4S)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
(4S)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid

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